N~1~-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Description
N~1~-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that features an adamantane core, a furan ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c26-30(27,25-22-11-15-8-16(12-22)10-17(9-15)13-22)20-5-3-18(4-6-20)24-21(29)23-14-19-2-1-7-28-19/h1-7,15-17,25H,8-14H2,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXPBXUADEYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=S)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of 1-adamantyl nitrate, which is then reacted with 2-chloroacetamide in the presence of sulfuric acid to form N-(1-adamantyl)-2-chloroacetamide. This intermediate is further reacted with 2-furylmethylamine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or benzenesulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~1~-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N1-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the furan and benzenesulfonamide groups interact with biological molecules. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-chloroacetamide: Shares the adamantane core but lacks the furan and benzenesulfonamide groups.
N-(1-adamantyl)-2-amino-6-(1-naphthyl)-4-pyrimidinecarboxamide: Contains an adamantane core and exhibits similar biological activities.
Uniqueness
N~1~-(1-ADAMANTYL)-4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its combination of an adamantane core, a furan ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
